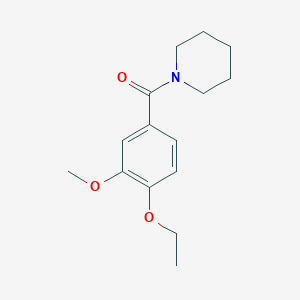![molecular formula C16H16N4O3S B5847640 N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)
N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as MNAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNAT is a member of the thiosemicarbazone family, which is a class of compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound binds to the active site of the enzyme, preventing the conversion of ribonucleotides to deoxyribonucleotides, which ultimately leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for the research on N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide. One potential direction is the development of this compound-based prodrugs, which can improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination with other anticancer drugs, such as immunotherapies and targeted therapies. Additionally, the exploration of the mechanism of action of this compound and its effects on other cellular pathways can provide insights into its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the reaction of N-methyl-4-aminobenzoyl chloride with 3-nitrophenyl isothiocyanate, followed by the addition of thiosemicarbazide and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells. It has been reported to exhibit cytotoxic effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, by increasing their uptake into cancer cells.
Properties
IUPAC Name |
N-methyl-N-[4-[(3-nitrophenyl)carbamothioylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11(21)19(2)14-8-6-12(7-9-14)17-16(24)18-13-4-3-5-15(10-13)20(22)23/h3-10H,1-2H3,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJIRPXWLKGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)

![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)

![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B5847621.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)

